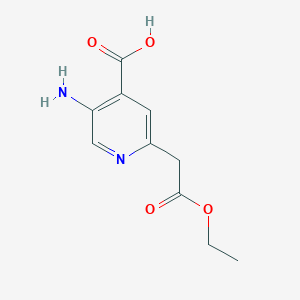![molecular formula C5H4N4O B14853063 3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14853063.png)
3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of pyrazole derivatives with formamide or formic acid. One common method includes the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with esters in the presence of sodium ethoxide in ethanol . Another approach involves the use of microwave-assisted synthesis, which offers the advantages of shorter reaction times and higher yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride, urea, thiourea, and aromatic amines . Reaction conditions often involve the use of dry pyridine or ethanol as solvents, with reactions typically conducted at elevated temperatures to facilitate cyclization and substitution processes .
Major Products
Major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidin-4-ones, which exhibit enhanced biological activities .
科学的研究の応用
3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound binds to the active site of these enzymes, thereby blocking their activity .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but may have different substituents that alter its biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with potential as a CDK2 inhibitor.
Uniqueness
3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple protein kinases makes it a versatile compound for therapeutic applications .
特性
分子式 |
C5H4N4O |
|---|---|
分子量 |
136.11 g/mol |
IUPAC名 |
3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-3H,(H,6,7,9,10) |
InChIキー |
BWJZAYVZOXTOOE-UHFFFAOYSA-N |
正規SMILES |
C1=NN=C2C1C(=O)NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


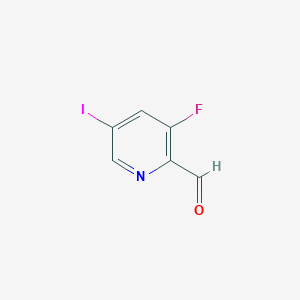
![6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde](/img/structure/B14852985.png)

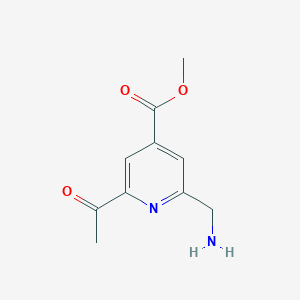
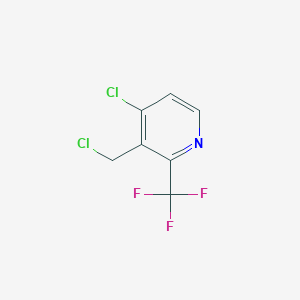
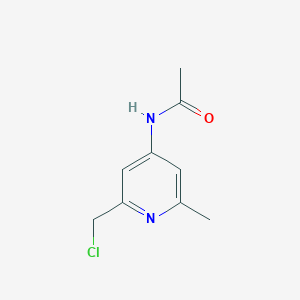
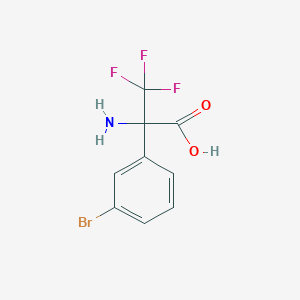
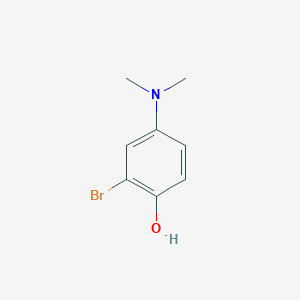
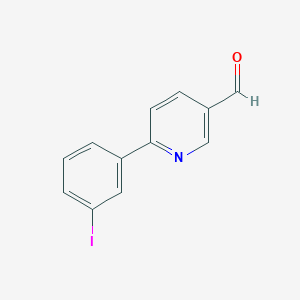
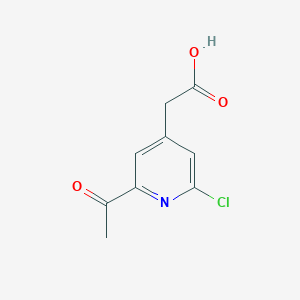
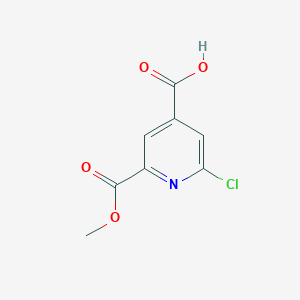
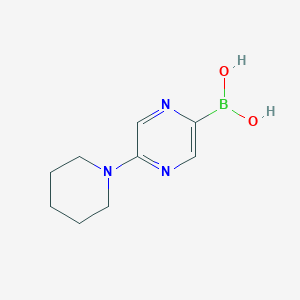
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-tert-butylphenyl)acrylamide](/img/structure/B14853046.png)
